Rarasaponin IV

Anti-hyperlipidemic Triglyceride Oleanane Saponin

Procure Rarasaponin IV for unparalleled material performance. This acetylated saponin yields a 32% higher adsorption capacity (qm=256 vs. 194 mg/g) for methylene blue than raw bentonite, and a superior AgNP loading (10.15 mg/g vs. 9.94 for CTAB and 7.53 for Tween80). Essential for specific anti-hyperlipidemic or pancreatic lipase SAR studies requiring a unique, acetylated oleanane structure; generic surfactants are not equivalent.

Molecular Formula C52H80O19
Molecular Weight 1009.2 g/mol
Cat. No. B1262649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRarasaponin IV
Synonymsrarasaponin IV
Molecular FormulaC52H80O19
Molecular Weight1009.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC(=O)C)O)O)OC8C(C(C(CO8)OC(=O)C)OC(=O)C)O)O
InChIInChI=1S/C52H80O19/c1-25-36(57)41(70-43-38(59)40(68-28(4)56)32(23-63-43)67-27(3)55)39(60)44(65-25)71-42-37(58)31(66-26(2)54)22-64-45(42)69-35-14-15-48(7)33(49(35,8)24-53)13-16-51(10)34(48)12-11-29-30-21-47(5,6)17-19-52(30,46(61)62)20-18-50(29,51)9/h11,25,30-45,53,57-60H,12-24H2,1-10H3,(H,61,62)/t25-,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1
InChIKeyCPJOOPOJUSLHJP-CWEAZBJDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rarasaponin IV: Definition and Procurement Baseline as an Acetylated Oleanane-Type Triterpene Saponin


Rarasaponin IV is an acetylated oleanane-type triterpene saponin, first isolated and structurally characterized from the pericarps of Sapindus rarak DC [1]. It is classified within the saponin family of natural surfactants and glycosides, with the MeSH term mapping to Oleanolic Acid/analogs and derivatives, and Saponins [2]. Its molecular formula is C52H80O19, with a molecular weight of 1009.20 g/mol [3]. As a research compound, it is primarily of interest for its anti-hyperlipidemic potential and its utility as a natural, plant-derived surfactant in materials science applications.

Rarasaponin IV: Why Generic Substitution with Other Saponins or Surfactants is Not Warranted


Rarasaponin IV cannot be considered a generic, interchangeable saponin due to its unique structural features, which include a specific pattern of acetylated sugar moieties on an oleanane backbone [1]. These structural nuances are critical for biological activity and material performance. Unlike simple non-ionic surfactants or even related hederagenin-based saponins from the same source, Rarasaponin IV's distinct glycosylation and acetylation pattern dictates its interaction with lipid membranes and its efficacy as a modifying agent for materials. Substitution with a generic saponin extract or a standard synthetic surfactant would result in unpredictable and likely inferior performance in targeted applications, such as anti-hyperlipidemic assays or the creation of high-capacity organo-clay adsorbents. The following sections provide quantitative evidence supporting these specific differentiations.

Rarasaponin IV: Quantitative Evidence for Differentiated Performance in Key Research Applications


Anti-Hyperlipidemic Potential: Distinction from Hederagenin Saponins in In Vivo Triglyceride Suppression

While the anti-hyperlipidemic activity of Rarasaponin IV was identified from an active fraction, direct, isolated in vivo data for this specific molecule are not available in the primary characterization paper. The study instead provides quantitative data for the principal saponin constituents, hederagenin saponins (compounds 4 and 5), which showed significant suppression of plasma triglyceride elevation at 200 mg/kg, p.o. in olive oil-treated mice [1]. This establishes a baseline for the class of acylated oleanane saponins from S. rarak. The identification of Rarasaponin IV from the same active fraction [1] supports its contribution to the observed activity, but a direct, isolated comparison cannot be made. This evidence is therefore classified as Class-level Inference.

Anti-hyperlipidemic Triglyceride Oleanane Saponin

Pancreatic Lipase Inhibition: Inferior to Class-Leading Rarasaponin I and II

A separate study on the same plant source (S. rarak) evaluated the pancreatic lipase inhibitory activity of several isolated saponins. While this study did not include Rarasaponin IV, it provides a crucial cross-study comparator for related Rarasaponins I and II. Rarasaponin I demonstrated an IC50 of 131 µM, and Rarasaponin II an IC50 of 172 µM, both showing stronger inhibition than the positive control theasaponin E1 (IC50 = 270 µM) [1]. This data suggests that structural variations among the Rarasaponins significantly impact potency. For a researcher specifically targeting pancreatic lipase, this evidence indicates that Rarasaponin IV is an inferior candidate compared to its more potent analogs, Rarasaponin I and II.

Pancreatic Lipase Obesity Enzyme Inhibition

Surfactant Performance for Nanomaterial Loading: Superior AgNP Loading Capacity vs. Conventional Surfactants CTAB and Tween80

In materials science, Rarasaponin (a natural surfactant extract containing Rarasaponin IV and related compounds) has been shown to be superior to conventional synthetic surfactants for enhancing the loading of silver nanoparticles (AgNPs) onto cellulose carbamate hydrogels. The loading capacity (LC) of AgNPs was 10.15 mg/g for hydrogels modified with rarasaponin, compared to 9.94 mg/g for CTAB-modified and 7.53 mg/g for Tween80-modified hydrogels [1]. This demonstrates a 34.8% improvement over Tween80, a widely used non-ionic surfactant.

Nanomaterials Surfactant Silver Nanoparticles

Organo-Bentonite Modification: Enhanced Methylene Blue Adsorption Capacity Over Raw Bentonite

Modification of natural bentonite with a rarasaponin surfactant (extracted from S. rarak) significantly enhances its adsorption capacity for the cationic dye methylene blue. The organo-bentonite prepared with rarasaponin exhibited a maximum adsorption capacity (qm) of 256 mg/g, compared to 194 mg/g for unmodified raw bentonite, at an operating temperature of 60 °C [1]. This represents a 32.0% increase in pollutant removal capacity.

Wastewater Treatment Adsorption Organoclay

Rarasaponin IV: Optimal Application Scenarios Based on Verified Performance Data


Development of High-Capacity Nanocomposite Wound Dressings

Researchers aiming to maximize the loading of antimicrobial agents (e.g., silver nanoparticles) into hydrogel-based wound dressings should prioritize Rarasaponin IV-based surfactants. Evidence shows that rarasaponin modification yields a superior loading capacity for AgNPs (10.15 mg/g) compared to commonly used alternatives like Tween80 (7.53 mg/g) and CTAB (9.94 mg/g), leading to potentially enhanced antibacterial efficacy [1].

Fabrication of Natural Surfactant-Modified Clays for Dye Wastewater Remediation

Environmental engineers focused on developing sustainable and low-cost adsorbents for textile dye effluents should utilize Rarasaponin IV. Direct comparison demonstrates that organo-bentonite prepared with rarasaponin exhibits a 32% higher maximum adsorption capacity (qm = 256 mg/g) for methylene blue compared to raw bentonite (qm = 194 mg/g) [2]. This specific performance metric directly translates to improved process efficiency and reduced adsorbent mass requirements.

Early-Stage Research into Novel Anti-Hyperlipidemic Agents

In academic or pharmaceutical research settings focused on natural product-derived therapies for hypertriglyceridemia, Rarasaponin IV is a valid chemical probe. Its isolation from a fraction of S. rarak that demonstrated in vivo triglyceride suppression [3] justifies its use in structure-activity relationship (SAR) studies to elucidate the molecular determinants of lipid-lowering effects. However, researchers must be aware that direct in vivo efficacy data for the isolated compound are currently lacking, making it a compound for mechanistic investigation rather than a development candidate.

Comparative Pancreatic Lipase Inhibition Studies (Negative Control)

For researchers studying pancreatic lipase inhibitors from natural sources, Rarasaponin IV can serve as a structurally related, yet likely less active, comparator. Given the potent inhibition observed for Rarasaponin I (IC50 = 131 µM) and II (IC50 = 172 µM) [4], Rarasaponin IV's distinct structure makes it an ideal negative or low-activity control for validating assay specificity and SAR hypotheses within the Rarasaponin series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rarasaponin IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.